![molecular formula C7H13BO3 B14157994 [(E)-2-(oxan-2-yl)ethenyl]boronic acid CAS No. 237735-69-2](/img/structure/B14157994.png)
[(E)-2-(oxan-2-yl)ethenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-(oxan-2-yl)ethenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a vinyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(oxan-2-yl)ethenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an alkenyl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid with high selectivity.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(oxan-2-yl)ethenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide to facilitate various reactions
Major Products Formed
Biaryls: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Substituted Alkenes: From substitution reactions
Scientific Research Applications
[(E)-2-(oxan-2-yl)ethenyl]boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [(E)-2-(oxan-2-yl)ethenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other Lewis bases, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used extensively in organic synthesis.
Vinylboronic Acid: Similar in structure but lacks the oxan-2-yl group.
Borinic Acids: Contain two C-B bonds and exhibit different reactivity compared to boronic acids.
Uniqueness
[(E)-2-(oxan-2-yl)ethenyl]boronic acid is unique due to its combination of a vinyl ether moiety and a boronic acid group, which provides distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of reactions makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
237735-69-2 |
|---|---|
Molecular Formula |
C7H13BO3 |
Molecular Weight |
155.99 g/mol |
IUPAC Name |
[(E)-2-(oxan-2-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C7H13BO3/c9-8(10)5-4-7-3-1-2-6-11-7/h4-5,7,9-10H,1-3,6H2/b5-4+ |
InChI Key |
JSFZCXWFMZMZAZ-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1CCCCO1)(O)O |
Canonical SMILES |
B(C=CC1CCCCO1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


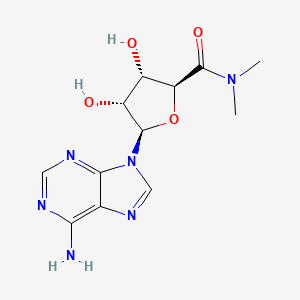
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)
![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
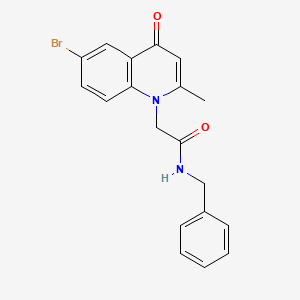
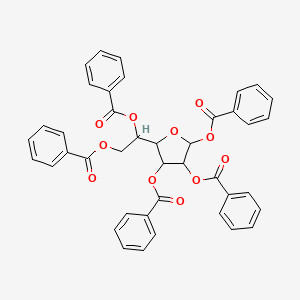

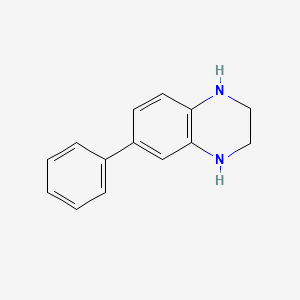
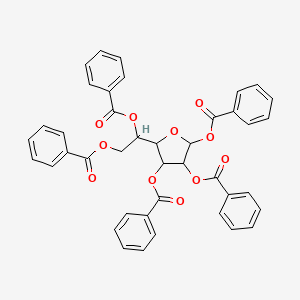
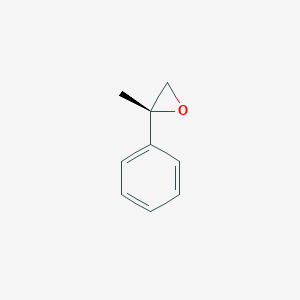
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
